molecular formula C19H18F3N7O2 B2811657 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1797333-11-9

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No. B2811657
CAS RN: 1797333-11-9
M. Wt: 433.395
InChI Key: CQVSDYAIIFSVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

  • Androgen Receptor Downregulation: A derivative of the chemical compound has been identified as AZD3514, an androgen receptor downregulator evaluated in a Phase I clinical trial for castrate-resistant prostate cancer. This development showcases the compound's potential application in cancer therapeutics by addressing hERG and physical property issues through chemical modifications (Bradbury et al., 2013).

Material Synthesis

  • Microwave-Assisted Synthesis: The eco-friendly synthesis of a structurally related compound using microwave irradiation demonstrates the application of this compound in green chemistry. This process leads to the regioselective production of a 1,2,3-triazole isomer, highlighting the compound's role in facilitating environmentally friendly synthesis methods (Said et al., 2020).

Biological and Pharmacological Activities

  • Genotoxicity Mitigation

    Research into the genotoxicity of a related compound highlights the importance of understanding the biological interactions and potential risks associated with the use of such chemicals in drug development. Modifications to the piperazine moiety have been investigated to mitigate bioactivation pathways leading to mutagenicity, thus ensuring safer pharmaceutical applications (Gunduz et al., 2018).

  • Fungicidal Activity

    The design and synthesis of novel 1,2,4-triazole derivatives containing the compound have shown moderate to high fungicidal activities against various phytopathogens. This research provides insights into the compound's potential use in agricultural applications as a part of new fungicides (Bai et al., 2020).

Structural and Chemical Analysis

  • Crystal Structure and Characterization: Studies involving the crystal structure and spectroscopic characterization of related compounds reveal the compound's utility in material science and chemical analysis. Such research aids in the understanding of molecular conformations and interactions, which are crucial for the development of materials with specific properties (Govindhan et al., 2017).

properties

IUPAC Name

1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(10-14)31-11-18(30)28-8-6-27(7-9-28)16-4-5-17(26-25-16)29-13-23-12-24-29/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVSDYAIIFSVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.